3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone
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Description
3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone is a chemical compound with the molecular formula C9H14N4O and a molecular weight of 194.238 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES string: CN1C(=CC(=N1)N)C(=O)N2CCCC2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that pyrazole-containing molecules display a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, antifungal, and selective enzyme inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 436.7±30.0 °C at 760 mmHg and a density of 1.4 .Scientific Research Applications
Synthesis of Pyrazolo[3,4-b]pyridines
- The synthesis of pyrazolo[3,4-b]pyridines through Friedländer condensation involving 5-aminopyrazole-4-carbaldehydes and α-methylene ketones demonstrates the compound's potential application in constructing heterocyclic frameworks, which are of interest in medicinal chemistry and material science (Jachak et al., 2005).
Microwave-Assisted Cyclocondensation
- A microwave-assisted cyclocondensation reaction between 5-aminopyrazoles and cyclic ketones under solvent-free conditions, catalyzed by iodine, highlights a one-step, environmentally friendly methodology with good yields. This synthesis method points to the compound's utility in green chemistry and rapid synthesis protocols (Gálvez et al., 2014).
Enantioselective Synthesis
- The enantioselective synthesis of β-(3-hydroxypyrazol-1-yl) ketones via a Michael addition reaction underscores the compound's relevance in producing enantiomerically pure substances, which is crucial for drug development and studying pharmacological effects (Gogoi et al., 2009).
Interaction with Meldrum’s Acid
- The interaction of aminoazoles with Meldrum’s acid and various ketones leading to the formation of pyrazolo[3,4-b]pyridin-6-ones and 1,2,4-triazolo[1,5-a]pyrimidin-7-ones suggests a pathway for creating bioactive molecules with potential therapeutic applications (Lipson et al., 2007).
Cyclocondensation to Pyrazolo[a]pyrimidines
- Cyclocondensation of 3-aminopyrazole with α-oxoketene dithioacetals indicates a method for synthesizing pyrazolo[a]pyrimidines, demonstrating the compound's versatility in creating fused heterocyclic systems with potential for pharmaceutical development (Thomas et al., 1990).
properties
IUPAC Name |
(5-amino-2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-7(6-8(10)11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFHFTJJKRTIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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